molecular formula C24H28ClN3O3 B5053844 N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide

Cat. No.: B5053844
M. Wt: 441.9 g/mol
InChI Key: WXJDNAZUIHSNBZ-XLNRJJMWSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a vinyl group attached to a carbonyl group, which is part of an amide group. The amide group is connected to a propyl chain that ends with a morpholine ring. The other side of the vinyl group is connected to a phenyl ring, which is substituted with a chlorine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The chlorine atom on the phenyl ring is an electron-withdrawing group, which could make the ring more reactive towards electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the vinyl group could participate in addition reactions, and the amide group could undergo hydrolysis under acidic or basic conditions. The phenyl ring could undergo electrophilic aromatic substitution reactions, especially at the position ortho to the chlorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the amide group. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with the human body. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve developing new methods to synthesize this compound or derivatives of it, or studying its behavior in various chemical reactions .

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3/c1-18-3-7-20(8-4-18)23(29)27-22(17-19-5-9-21(25)10-6-19)24(30)26-11-2-12-28-13-15-31-16-14-28/h3-10,17H,2,11-16H2,1H3,(H,26,30)(H,27,29)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDNAZUIHSNBZ-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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